molecular formula C15H15NO B12748069 4-Pyridinemethanol, alpha-(2-phenylcyclopropyl)-, (1-alpha(R*),2-beta)- CAS No. 63903-03-7

4-Pyridinemethanol, alpha-(2-phenylcyclopropyl)-, (1-alpha(R*),2-beta)-

Cat. No.: B12748069
CAS No.: 63903-03-7
M. Wt: 225.28 g/mol
InChI Key: XSRKDWMLXICUMM-QLFBSQMISA-N
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Description

4-Pyridinemethanol, alpha-(2-phenylcyclopropyl)-, (1-alpha(R*),2-beta)- is a chemical compound with the molecular formula C15H15NO and a molecular weight of 225.29 g/mol This compound is characterized by a pyridine ring attached to a methanol group, which is further connected to a phenylcyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridinemethanol, alpha-(2-phenylcyclopropyl)-, (1-alpha(R*),2-beta)- typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Formation of the Pyridinemethanol Group: The pyridinemethanol group can be synthesized by reacting pyridine with formaldehyde and a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Pyridinemethanol, alpha-(2-phenylcyclopropyl)-, (1-alpha(R*),2-beta)- can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Halogenated pyridines, substituted pyridines

Scientific Research Applications

4-Pyridinemethanol, alpha-(2-phenylcyclopropyl)-, (1-alpha(R*),2-beta)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: It may have potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Pyridinemethanol, alpha-(2-phenylcyclopropyl)-, (1-alpha(R*),2-beta)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting or modulating their activity. It may also interact with cellular receptors, triggering specific signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Pyridinemethanol: Lacks the phenylcyclopropyl group, making it less complex.

    2-Phenylcyclopropylamine: Contains a cyclopropyl group but lacks the pyridinemethanol moiety.

    Cyclopropylmethanol: Contains a cyclopropyl group attached to a methanol group but lacks the pyridine ring.

Uniqueness

4-Pyridinemethanol, alpha-(2-phenylcyclopropyl)-, (1-alpha(R*),2-beta)- is unique due to its combination of a pyridine ring, methanol group, and phenylcyclopropyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

CAS No.

63903-03-7

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

(S)-[(1S,2S)-2-phenylcyclopropyl]-pyridin-3-ylmethanol

InChI

InChI=1S/C15H15NO/c17-15(12-7-4-8-16-10-12)14-9-13(14)11-5-2-1-3-6-11/h1-8,10,13-15,17H,9H2/t13-,14+,15-/m1/s1

InChI Key

XSRKDWMLXICUMM-QLFBSQMISA-N

Isomeric SMILES

C1[C@@H]([C@H]1[C@@H](C2=CN=CC=C2)O)C3=CC=CC=C3

Canonical SMILES

C1C(C1C(C2=CN=CC=C2)O)C3=CC=CC=C3

Origin of Product

United States

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